Mercury, methyl (norborn-2-yl)-, exo-
Description
Mercury, methyl (norborn-2-yl)-, exo- is an organomercury compound featuring a methylmercury group (-CH₃Hg) attached to the norbornene (bicyclo[2.2.1]hept-2-ene) framework in the exo configuration. The norbornene skeleton consists of two fused cyclohexene rings, and the exo designation indicates that the methylmercury substituent is positioned on the convex face of the bicyclic system . This spatial arrangement influences steric interactions, reactivity, and physicochemical properties compared to its endo isomer or simpler organomercury compounds.
Organomercury compounds are historically significant in industrial and agricultural applications (e.g., fungicides) but are notorious for their neurotoxicity and environmental persistence . The norbornyl backbone in this compound introduces unique steric and electronic effects, distinguishing it from linear or aromatic organomercury analogs like methylmercuric chloride or phenylmercuric acetate .
Properties
CAS No. |
60981-61-5 |
|---|---|
Molecular Formula |
C8H14Hg |
Molecular Weight |
310.79 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(methyl)mercury |
InChI |
InChI=1S/C7H11.CH3.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H3; |
InChI Key |
KWZMUCPHNCOJRP-UHFFFAOYSA-N |
Canonical SMILES |
C[Hg]C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Mercury, methyl (norborn-2-yl)-, exo- typically involves the reaction of norbornene derivatives with methylmercury reagents. The reaction conditions often require the use of catalysts such as platinum, rhodium, or palladium complexes to achieve high selectivity for the exo-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Mercury, methyl (norborn-2-yl)-, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The methylmercury group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mercury, methyl (norborn-2-yl)-, exo- has several scientific research applications:
Biology: The compound can be used in studies related to the biological effects of organomercury compounds.
Medicine: Research on the potential therapeutic applications of organomercury compounds, although limited due to toxicity concerns.
Industry: It is used in the development of materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism by which Mercury, methyl (norborn-2-yl)-, exo- exerts its effects involves the interaction of the methylmercury moiety with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, it can interact with nucleophilic sites in DNA, potentially causing mutations and other genetic effects. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Table 1: Structural Comparison of Selected Organomercury Compounds
- Steric Effects: The exo configuration places the methylmercury group on the exterior of the norbornene ring, increasing steric bulk compared to the endo isomer.
- Electronic Effects : The bicyclic framework delocalizes electron density, which may modulate the electrophilicity of the mercury center compared to linear analogs like methylmercuric chloride .
Reactivity and Polymerization Behavior
Norbornene derivatives are widely studied in ring-opening metathesis polymerization (ROMP). The exo configuration in Mercury, methyl (norborn-2-yl)-, exo- likely enhances polymerization efficiency due to reduced steric strain during ring-opening. For example, exo,exo-configured norbornene monomers polymerize faster than endo,exo isomers, yielding higher molecular weight polymers . However, the presence of mercury may introduce catalyst poisoning or side reactions, differentiating it from non-mercury norbornene derivatives.
Toxicity and Environmental Impact
Organomercury compounds exhibit varying toxicity based on bioavailability and metabolic pathways:
- Methylmercury (CH₃Hg⁺) : Highly neurotoxic; bioaccumulates in aquatic food chains .
- Phenylmercury : Less bioaccumulative but still toxic .
- Mercury, methyl (norborn-2-yl)-, exo-: The norbornyl backbone may reduce volatility and environmental mobility compared to linear analogs. However, its steric profile could hinder enzymatic degradation, prolonging persistence .
Table 2: Toxicity Comparison of Organomercury Compounds
Analytical Detection
Liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP/MS) is effective for speciating organomercury compounds . The norbornyl group in Mercury, methyl (norborn-2-yl)-, exo- may require optimized chromatographic conditions due to its hydrophobicity and steric bulk compared to smaller analogs.
Q & A
Q. What are the key structural and reactivity distinctions between exo- and endo-norbornyl mercury compounds?
The exo configuration of norbornyl mercury compounds exhibits subtle reactivity differences compared to endo isomers, particularly in hydrolysis rates and electron distribution. For example, the alkaline hydrolysis of exo-norbornanecarboxylic acid esters proceeds at a slower rate than endo isomers due to steric and electronic effects in the transition state . Researchers should employ kinetic studies (e.g., monitoring hydrolysis rates via UV-Vis spectroscopy) and computational modeling (DFT calculations) to elucidate these differences. X-ray crystallography can further resolve stereochemical impacts on bond angles and mercury coordination .
Q. What analytical methods are recommended for quantifying methyl-norbornyl mercury compounds in environmental or biological matrices?
Speciation analysis requires coupling chromatography with sensitive detection. High-performance liquid chromatography (HPLC) paired with inductively coupled plasma mass spectrometry (ICP-MS) is optimal for mercury speciation. For biological tissues, solid-phase microextraction (SPME) followed by gas chromatography (GC)-atomic fluorescence spectroscopy (AFS) enhances sensitivity . Validation should include spike-and-recovery experiments and comparison with certified reference materials to address matrix effects .
Q. How can researchers differentiate methyl-norbornyl mercury from other organomercury compounds in complex mixtures?
Use isotope dilution mass spectrometry (IDMS) with mercury-specific isotopes (e.g., ) to correct for signal drift. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy provides speciation data by identifying mercury bonding environments. For environmental samples, sequential extraction protocols (e.g., Tessier method) coupled with GC-ICP-MS can isolate and quantify target compounds .
Advanced Research Questions
Q. What experimental designs resolve contradictions in epidemiological data on low-dose methylmercury neurotoxicity?
Discrepancies between studies (e.g., Faroe Islands vs. Seychelles cohorts) arise from co-exposure variables (e.g., polychlorinated biphenyls) and genetic susceptibility. Researchers should adopt longitudinal cohort studies with stratified sampling, controlling for confounders via multivariate regression. Biomarkers like maternal hair mercury (reflecting prenatal exposure) and cord blood methylmercury levels (indicative of placental transfer) should be paired with neurodevelopmental assessments (e.g., Wechsler Intelligence Scale) . Mechanistic studies using iPSC-derived neuronal models can isolate methylmercury-specific effects .
Q. How does the exo-norbornyl group influence methylmercury’s bioaccumulation and blood-brain barrier permeability?
The exo-norbornyl group’s lipophilicity enhances bioaccumulation in lipid-rich tissues. Comparative studies using radiolabeled in rodent models show higher brain-to-liver ratios for exo-methyl-norbornyl mercury than linear alkylmercury compounds. In vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cell monolayers) reveal transporter-mediated uptake via LAT1 and efflux via P-glycoprotein. Molecular dynamics simulations can predict interactions with BBB lipid bilayers .
Q. What methodologies assess the bioremediation potential of mercury-resistant bacteria (MRB) for exo-methyl-norbornyl mercury?
Screen MRB strains (e.g., Azotobacter) for merA (mercuric reductase) and merB (organomercurial lyase) gene expression via qPCR under mercury stress. Microcosm experiments with contaminated soil should measure Hg volatilization (using gold traps) and residual mercury via ICP-MS. Synchrotron μ-XRF mapping identifies spatial sequestration patterns. For field applications, metagenomic profiling and stable isotope probing (SIP) track microbial community shifts post-bioremediation .
Q. How do environmental factors (e.g., flooding) modulate methyl-norbornyl mercury formation and flux?
Flooding promotes anaerobic conditions, enhancing microbial methylation. Mesocosm experiments simulating boreal wetlands should monitor dissolved organic carbon (DOC), sulfate levels, and methylation rates via tracer studies. Porewater sampling coupled with diffusive gradients in thin films (DGT) quantifies methylmercury fluxes. Correlate data with hgcA gene abundance (methylation marker) via metatranscriptomics .
Data Contradiction Analysis
Q. Why do in vitro and in vivo models show divergent thresholds for methylmercury-induced neurotoxicity?
In vitro models (e.g., primary astrocytes) often lack metabolic detoxification pathways (e.g., glutathione conjugation), leading to lower toxicity thresholds. In vivo, enterohepatic recirculation and demethylation by gut microbiota modulate bioavailability. Researchers should cross-validate findings using humanized mouse models with functional CYP3A4 (critical for mercury metabolism) and compare tissue-specific mercury speciation via LA-ICP-MS .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
